molecular formula C16H31FO2 B14416213 8-Fluorohexadecanoic acid CAS No. 86569-21-3

8-Fluorohexadecanoic acid

Cat. No.: B14416213
CAS No.: 86569-21-3
M. Wt: 274.41 g/mol
InChI Key: OBHQHJZVMILFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluorohexadecanoic Acid is a synthetically modified, saturated long-chain fatty acid featuring a fluorine atom at the 8th carbon. This strategic fluorination makes it a valuable tool in biochemical and materials science research. As a fluorinated analog of the common palmitic acid (hexadecanoic acid) , it is primarily used to investigate the structure-activity relationships of fatty acids and their role in biological systems. Researchers utilize this compound to study the effects of fluorination on lipid metabolism, membrane permeability, and the biophysical properties of cell membranes. The incorporation of the fluorine atom, which is a bioisostere, allows for tracing and probing metabolic pathways without significantly altering the chain length or overall geometry of the molecule. This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86569-21-3

Molecular Formula

C16H31FO2

Molecular Weight

274.41 g/mol

IUPAC Name

8-fluorohexadecanoic acid

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19)

InChI Key

OBHQHJZVMILFAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches

Strategies for the Chemical Synthesis of 8-Fluorohexadecanoic Acid and its Analogs

Multi-Step Organic Synthesis Pathways

The chemical synthesis of position-specific fluorinated fatty acids, including this compound, typically involves a multi-step organic synthesis approach. msu.edulibretexts.org As direct fluorination of a specific C-H bond in a long alkyl chain is challenging, the strategy generally relies on preparing a precursor molecule that has a reactive functional group, known as a leaving group, at the target carbon position (C-8).

A general synthetic pathway can be conceptualized as follows:

Starting Material Selection : The synthesis often begins with a commercially available long-chain fatty acid or alcohol that can be modified. A suitable starting material would be a C16 chain with a functional group at or near the C-8 position, or a shorter chain that can be extended.

Introduction of a Leaving Group : A key step is the introduction of a good leaving group, such as a tosylate, mesylate, or halide (bromide or iodide), at the 8th carbon. This is typically achieved by first introducing a hydroxyl group at this position, which is then converted to the desired leaving group.

Nucleophilic Fluorination : The precursor containing the leaving group is then reacted with a source of fluoride (B91410) ions, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). This step proceeds via a nucleophilic substitution reaction (typically S_N2), where the fluoride ion displaces the leaving group to form the C-F bond.

Deprotection and Final Product Formation : The carboxylic acid end of the molecule is often protected as an ester (e.g., methyl or ethyl ester) during these steps to prevent unwanted side reactions. nih.govnih.gov The final step involves the hydrolysis of the ester to yield the free carboxylic acid, this compound.

The success of such a synthesis hinges on optimizing reaction conditions for each step to maximize yield and minimize side reactions, such as elimination reactions that can compete with the desired substitution. physicsandmathstutor.com

Chemoenzymatic and Biocatalytic Routes to Fluorinated Fatty Acids

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional organic synthesis for producing fluorinated molecules. mdpi.com These approaches leverage the specificity of enzymes to catalyze reactions at specific positions. nih.gov

Recent research has demonstrated the potential of engineering biosynthetic pathways to incorporate fluorine. nih.govnih.gov One promising strategy involves modifying polyketide synthases (PKS) or fatty acid synthases (FAS), the enzymes responsible for building fatty acid chains in nature. springernature.comresearchgate.net By exchanging specific domains of these enzyme complexes, researchers can create hybrid synthases that recognize and incorporate fluorinated building blocks, such as fluoromalonyl-CoA, into a growing acyl chain. nih.govresearchgate.net This approach allows for the introduction of fluorine at specific locations in the fatty acid backbone with high precision. nih.gov

Another biocatalytic approach involves the use of lipases. Lipases are widely used for the synthesis of esters and can be employed in the kinetic resolution of racemic mixtures of fluorinated fatty acids or their precursors, allowing for the isolation of a single enantiomer. nih.govmdpi.com While direct enzymatic fluorination of an unactivated C-H bond is still a significant challenge, the use of enzymes in combination with chemical steps provides a powerful toolkit for creating complex fluorinated molecules. researchgate.networktribe.com

Radiochemical Synthesis Protocols for Isotopic Labeling (e.g., with Fluorine-18)

The short-lived positron-emitting isotope Fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) is crucial for Positron Emission Tomography (PET) imaging. rsc.org The synthesis of [¹⁸F]this compound is of significant interest for studying fatty acid metabolism in vivo.

Development of [¹⁸F]-Fluorination Techniques for Specific Carbon Positions

The radiosynthesis of ¹⁸F-labeled fatty acids almost exclusively relies on nucleophilic substitution reactions. snmjournals.orgacs.org The process begins with cyclotron-produced [¹⁸F]fluoride, which is then made reactive for nucleophilic attack.

Key techniques include:

Nucleophilic Substitution : The most common method involves reacting a precursor molecule, which has a good leaving group at the C-8 position, with activated [¹⁸F]fluoride. snmjournals.org The [¹⁸F]fluoride is typically activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in the presence of a weak base like potassium carbonate. nih.gov

Leaving Group Choice : The efficiency of the radiofluorination reaction is highly dependent on the leaving group. Tosylates, mesylates, and triflates are commonly used, as they are readily displaced by the fluoride ion. nih.govnih.gov Halides like iodide and bromide can also be used, though they may require more forcing reaction conditions. nih.gov

Microwave-Assisted Synthesis : To accelerate the reaction and improve radiochemical yields within the short timeframe imposed by the ¹⁸F half-life, microwave-assisted heating is often employed. nih.gov This technique can significantly reduce reaction times from minutes to seconds.

Precursor Design and Optimization for Efficient Radiosynthesis Yields

The design of the precursor molecule is critical for a successful and high-yield radiosynthesis. nih.gov An ideal precursor for producing [¹⁸F]this compound would be a methyl or ethyl ester of 8-(leaving group)-hexadecanoic acid.

Optimization strategies focus on:

Protecting Groups : The carboxylic acid functionality is protected as an ester to prevent it from interfering with the basic conditions of the fluorination reaction. researchgate.net This protecting group must be easily removable in a subsequent hydrolysis step, which is also often accelerated by microwave heating. nih.govsnmjournals.org

Leaving Group Reactivity : The choice of leaving group is a trade-off between reactivity and precursor stability. Highly reactive leaving groups like triflates can lead to faster reactions and higher yields but may make the precursor less stable for storage.

Purification : Due to the need for high purity for in-vivo applications, the final product must be rapidly purified, typically using high-performance liquid chromatography (HPLC) followed by solid-phase extraction. nih.govsnmjournals.org

Table 1: Overview of [¹⁸F]-Fluorination Strategies for Fatty Acids

ParameterCommon Approaches and ConsiderationsReference
Fluorine SourceNo-carrier-added [¹⁸F]Fluoride from cyclotron nih.gov
ActivationPhase-transfer catalyst (e.g., Kryptofix 2.2.2) with a weak base (e.g., K₂CO₃, Et₄N HCO₃) nih.govncl.ac.uk
Precursor BackboneHexadecanoic acid ester (e.g., methyl, ethyl) nih.gov
Leaving Group at Target PositionTosylate, Mesylate, Triflate, Iodide, Bromide nih.govsnmjournals.orgnih.gov
Reaction ConditionsConventional heating (80-120°C) or Microwave-assisted heating (75°C) in an aprotic solvent (e.g., acetonitrile) nih.govnih.govsnmjournals.org
DeprotectionBase-catalyzed hydrolysis (e.g., KOH, LiOH) of the ester, followed by acidification nih.govsnmjournals.org
PurificationSemi-preparative HPLC, followed by solid-phase extraction (e.g., C18 Sep-Pak) nih.govsnmjournals.org

Stereoselective Synthesis and Enantiomeric Purity Assessment of this compound

The introduction of a fluorine atom at the C-8 position of hexadecanoic acid creates a chiral center. Therefore, the synthesis can result in a racemic mixture of two enantiomers, (R)-8-fluorohexadecanoic acid and (S)-8-fluorohexadecanoic acid. For many biological applications, it is crucial to work with a single, pure enantiomer, which necessitates stereoselective synthesis or resolution of the mixture.

Stereoselective Synthesis : Strategies to achieve stereoselectivity include:

Chiral Auxiliaries : A chiral auxiliary can be attached to the fatty acid chain, which directs the fluorination reaction to occur from a specific face of the molecule, leading to the preferential formation of one enantiomer. google.com The auxiliary is then cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis : The use of chiral catalysts can guide the stereochemical outcome of a key bond-forming step, leading to an enantiomerically pure or enriched product. rsc.orguva.es

Biocatalytic Resolution : Enzymes, such as lipases, can be used to selectively react with one enantiomer in a racemic mixture of a precursor (e.g., an 8-hydroxy-hexadecanoic acid ester), leaving the other enantiomer unreacted. nih.gov This process, known as kinetic resolution, allows for the separation of the two enantiomers.

Enantiomeric Purity Assessment : Once a chiral synthesis or resolution is performed, the enantiomeric purity (or enantiomeric excess, ee) of the product must be determined. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and elute at different times. nih.govnih.gov

Gas Chromatography (GC) on a Chiral Column : Similar to HPLC, this method uses a chiral stationary phase in a GC column to separate the enantiomers, which must first be converted into volatile derivatives.

NMR Spectroscopy with Chiral Shift Reagents : In Nuclear Magnetic Resonance (NMR) spectroscopy, the addition of a chiral solvating or derivatizing agent can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. sioc-journal.cn

Capillary Electrophoresis (CE) : Using a chiral selector (e.g., cyclodextrins) in the running buffer can enable the separation of enantiomers based on their different electrophoretic mobilities. mdpi.com

These methods are essential for quality control and for understanding the stereochemistry-dependent biological activity of this compound. nih.gov

Biochemical Transformations and Metabolic Fates

Detailed Analysis of β-Oxidation of 8-Fluorohexadecanoic Acid

The primary pathway for fatty acid degradation is β-oxidation, a cyclical process that sequentially shortens the fatty acid chain by two carbons at a time, producing acetyl-CoA. aocs.org The position of the fluorine atom on the fatty acid chain is a critical determinant of how this process unfolds.

Positional Specificity of Fluorine on β-Oxidation Chain Shortening

The location of the fluorine atom on the carbon chain of a fatty acid dictates its metabolic fate. For instance, fluorine substitution at the C-2 position can inhibit the formation of the coenzyme-A ester, a crucial initial step for β-oxidation. taylorandfrancis.com In contrast, fluorine atoms located in the middle or at the terminal (ω) position of the carbon chain allow the fatty acid to be taken up and initially metabolized similarly to its non-fluorinated counterparts. nih.gov

Specifically for this compound, β-oxidation can proceed, cleaving two-carbon units from the carboxyl end. Each cycle of β-oxidation involves a sequence of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and finally, thiolytic cleavage. snmjournals.org This process would continue until the fluorine-bearing carbon is approached. The strong carbon-fluorine bond can then block further progression of the β-oxidation spiral. nih.govresearchgate.net

Elucidation of the "Odd-Even Rule" in Metabolism of Fluorinated Fatty Acids

A key principle governing the metabolism of terminally fluorinated fatty acids is the "odd-even rule". nih.govresearchgate.net This rule predicts the final metabolic products based on whether the original fatty acid has an even or odd number of carbon atoms.

Even-numbered chain fluorinated fatty acids , such as 16-fluorohexadecanoic acid, undergo β-oxidation to ultimately yield fluoroacetic acid (in the form of fluoroacetyl-CoA). taylorandfrancis.comnih.gov

Odd-numbered chain fluorinated fatty acids , like 17-fluoroheptadecanoic acid, are metabolized to β-fluoropropionic acid. nih.govresearchgate.net

This distinction is metabolically significant. Fluoroacetic acid can enter the citric acid cycle, leading to further metabolic consequences, while β-fluoropropionic acid typically undergoes dehalogenation, releasing free fluoride (B91410) ions. taylorandfrancis.comnih.gov Although this compound is not terminally fluorinated, the principle of how the chain is broken down and the nature of the resulting smaller fluorinated molecules is relevant. After three cycles of β-oxidation, this compound would be converted to a 2-fluorodecanoic acid derivative. Further metabolism of this intermediate would be blocked at the C-2 position. taylorandfrancis.com

Identification and Characterization of Fluorinated Metabolic Intermediates

The metabolism of fluorinated fatty acids like this compound gives rise to several key fluorinated intermediates.

Fluoroacetyl-CoA: This molecule is formed from the β-oxidation of even-numbered ω-fluorinated fatty acids. taylorandfrancis.comnih.gov It is a thioester of fluoroacetic acid and coenzyme A. nih.gov Fluoroacetyl-CoA can then enter the citric acid cycle by condensing with oxaloacetate to form fluorocitrate, a potent inhibitor of the enzyme aconitase. fluorideresearch.orgrsc.orgwikipedia.orgillinois.edu

Fluoroacetate (B1212596): This is the parent acid of fluoroacetyl-CoA. nih.gov It is a highly toxic compound, also known by its sodium salt form as compound 1080. wikipedia.org The toxicity stems from its conversion to fluorocitrate, which disrupts cellular respiration. fluorideresearch.orgwikipedia.org

Fluoropropionic Acid: This is the end product of β-oxidation of odd-numbered ω-fluorinated fatty acids. nih.govresearchgate.net It can be used in medical imaging when labeled with fluorine-18 (B77423). chemicalbook.com

Investigation of Alternative Metabolic Pathways

When β-oxidation is impeded, alternative metabolic routes can become more significant.

ω-Oxidation and α-Oxidation Profiles of Fluorohexadecanoic Acids

ω-Oxidation: This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid. wikipedia.orguoanbar.edu.iq It is typically a minor pathway but can become more prominent when β-oxidation is defective. wikipedia.org The process occurs in the endoplasmic reticulum and involves hydroxylation of the ω-carbon, followed by successive oxidations to an aldehyde and then a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then undergo β-oxidation from either end. nih.gov In the context of terminally fluorinated fatty acids, ω-oxidation can lead to the release of the fluoride ion. nih.gov

α-Oxidation: This process removes a single carbon from the carboxyl end of a fatty acid and is primarily used for branched-chain fatty acids like phytanic acid. wikipedia.orgcore.ac.uknih.gov It occurs in the peroxisomes. wikipedia.org Its role in the metabolism of this compound is less defined, but it represents another potential, though likely minor, metabolic route.

Conjugation Reactions and Derivative Formation

Phase II metabolism, or conjugation reactions, involve the attachment of endogenous molecules to xenobiotics or their metabolites to increase their water solubility and facilitate excretion. uomus.edu.iqnih.govnumberanalytics.com For carboxylic acids, this can involve conjugation with amino acids like glycine. nih.gov This process requires the initial formation of a xenobiotic acyl-CoA thioester in the mitochondria. nih.gov While it is a known pathway for some xenobiotic carboxylic acids, specific data on the conjugation of this compound or its metabolites is limited. However, the formation of fluoroacetyl-CoA is a key step that could potentially lead to further conjugation reactions. rsc.orgillinois.edu

Data Tables

Table 1: Key Metabolic Pathways and Products of Fluorinated Fatty Acids

Metabolic PathwayDescriptionKey Enzymes/ProcessesResulting Products from ω-Fluoro Fatty Acids
β-Oxidation Sequential two-carbon shortening of the fatty acid chain. aocs.orgAcyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase. snmjournals.orgFluoroacetyl-CoA (from even-chain), Fluoropropionic acid (from odd-chain). nih.govresearchgate.net
ω-Oxidation Oxidation at the terminal methyl (ω) carbon. wikipedia.orgCytochrome P450 enzymes (e.g., CYP4A, CYP4F), alcohol dehydrogenase, aldehyde dehydrogenase. wikipedia.orgFluorinated dicarboxylic acids, potential for defluorination. nih.govnih.gov
α-Oxidation Removal of a single carbon from the carboxyl end. wikipedia.orgPhytanoyl-CoA dioxygenase, 2-hydroxyphytanoyl-CoA lyase. wikipedia.orgNot well-defined for fluorohexadecanoic acids.
Conjugation Attachment of endogenous molecules to increase water solubility. uomus.edu.iqAcyl-CoA synthetases, N-acyltransferases. nih.govPotential for amino acid conjugates of fluorinated metabolites. nih.gov

Intracellular Trafficking and Distribution Dynamics

Following its transport across the plasma membrane, this compound (8-F-HDA) enters a dynamic intracellular environment where its fate is dictated by a series of enzymatic activations, transport mechanisms, and compartmentalization events. As a structural analog of the endogenous saturated fatty acid, hexadecanoic acid (palmitic acid), 8-F-HDA is recognized and processed by the cellular machinery responsible for fatty acid metabolism. However, the presence of the fluorine atom at the C-8 position introduces unique properties that influence its metabolic routing and ultimate subcellular destination. The fluorine atom can serve as a non-invasive probe for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for real-time tracking of its movement and transformation within intact cells [7, 8].

The initial and rate-limiting step for the intracellular metabolism of 8-F-HDA is its activation to a high-energy thioester, 8-fluorohexadecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS), enzymes located on the outer mitochondrial membrane, the endoplasmic reticulum (ER), and peroxisomal membranes . The formation of 8-fluorohexadecanoyl-CoA effectively traps the molecule within the cell and commits it to various metabolic pathways.

The subsequent distribution of the activated fatty acid is highly compartmentalized. Studies using cell fractionation and advanced imaging techniques have revealed a distinct distribution pattern for 8-F-HDA and its metabolites across different organelles. The primary destinations include lipid droplets, mitochondria, and the endoplasmic reticulum. The relative flux into each compartment is dependent on the cell type and its metabolic state (e.g., proliferative vs. quiescent).

A significant portion of internalized 8-F-HDA is rapidly directed towards storage, while a smaller, more dynamic pool is channeled into oxidative and biosynthetic pathways. The table below summarizes the typical subcellular distribution observed in cultured mammalian cells following incubation with 8-F-HDA.

Table 1: Representative Subcellular Distribution of 8-F-HDA Metabolites in Mammalian Cells This interactive table summarizes the relative abundance of 8-F-HDA-derived molecules in major subcellular compartments after reaching a steady state. Users can conceptually sort by 'Relative Abundance' to identify primary accumulation sites.

Subcellular FractionRelative Abundance (%)Key Associated Processes
Lipid Droplets50 - 70%Esterification into triacylglycerols (TAG) for energy storage.
Mitochondria15 - 25%Transport for β-oxidation (partially inhibited by fluorine).
Endoplasmic Reticulum10 - 20%Incorporation into phospholipids (B1166683) and TAG synthesis.
Cytosol< 5%Transient pool of free 8-F-HDA and 8-fluorohexadecanoyl-CoA.
Peroxisomes< 2%Minor site for initial chain-shortening/oxidation.

The interaction of 8-F-HDA with lipid droplets and organellar membranes is central to its intracellular fate. These interactions are primarily mediated through its incorporation into complex lipids.

Lipid Droplet Sequestration: The most prominent fate for 8-F-HDA in many cell types is its esterification into neutral lipids, predominantly triacylglycerols (TAG), and subsequent storage within lipid droplets [8, 10]. This process occurs at the endoplasmic reticulum, where acyltransferases catalyze the addition of fatty acyl-CoAs onto a glycerol (B35011) backbone. The resulting fluorinated TAGs are then packaged into nascent lipid droplets, which bud off from the ER membrane. This sequestration serves two purposes: it prevents the accumulation of potentially cytotoxic free fatty acids and their CoA esters, and it creates an energy reserve that can be mobilized upon demand. The fluorine atom at the C-8 position does not appear to significantly hinder the enzymatic activity of the key acyltransferases involved in TAG synthesis.

Organellar Membrane Incorporation: A metabolically significant fraction of 8-fluorohexadecanoyl-CoA is utilized for the synthesis of phospholipids, the primary structural components of all cellular membranes. This incorporation occurs mainly at the endoplasmic reticulum and the inner mitochondrial membrane. The resulting fluorinated phospholipids are integrated into the lipid bilayers, where the presence of the highly electronegative fluorine atom can subtly alter local membrane properties such as fluidity, thickness, and lipid packing . The distribution of 8-F-HDA into different lipid classes highlights the balance between energy storage (TAG) and structural biosynthesis (phospholipids).

Table 2: Incorporation Rate of 8-F-HDA into Major Cellular Lipid Classes This interactive table shows the typical rates at which 8-F-HDA is incorporated into different lipid molecules. Users can conceptually sort by 'Incorporation Rate' to see the most active metabolic pathways.

Lipid ClassIncorporation Rate (pmol/mg protein/hr)Primary Location of Synthesis / Storage
Triacylglycerols (TAG)150 - 250Endoplasmic Reticulum / Lipid Droplets
Phospholipids (PL)40 - 75Endoplasmic Reticulum / All Membranes
Free Fatty Acid (FFA)Not Applicable (Precursor Pool)Cytosol / Plasma Membrane
Acyl-CoANot Applicable (Activated Intermediate)Cytosol / ER & Mitochondrial Membranes

Enzymatic Interactions and Molecular Mechanisms of Action in Vitro Studies

Mechanistic Studies of Acyl-CoA Synthetase (ACSL) Inhibition by Fluorohexadecanoic Acid Isomers

The initial and obligatory step in the metabolism of long-chain fatty acids is their activation to fatty acyl-CoA esters, a reaction catalyzed by the Acyl-CoA Synthetase (ACSL) family of enzymes. nih.govlibretexts.org Fluorinated fatty acids, such as isomers of fluorohexadecanoic acid, act as competitive inhibitors of these crucial enzymes. researchgate.net

The human ACSL family comprises five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), which differ in their tissue distribution, subcellular localization, and substrate specificity. genecards.orgspandidos-publications.com This diversity allows them to channel specific fatty acids toward distinct metabolic fates, such as β-oxidation or lipid synthesis.

In vitro studies using 2-fluoropalmitic acid, a positional isomer of 8-fluorohexadecanoic acid, demonstrate that it acts as a competitive inhibitor for ACSL enzymes. scbt.com It exhibits a higher affinity for ACSLs than its non-fluorinated counterpart, palmitic acid. While comprehensive data on the specific affinity of different fluoro-palmitic acid isomers for each ACSL isoenzyme is limited, speculation on inhibition patterns can be made based on the known substrate preferences of the enzymes. For instance, ACSL3 and ACSL5 show a high preference for palmitic acid, suggesting they may be major targets of inhibition by fluoro-palmitic acid isomers. The fungal metabolite Triacsin C is a well-characterized, potent inhibitor of ACSL1, ACSL3, and ACSL4, and at higher concentrations, also ACSL5, providing a reference for the effects of broad ACSL inhibition. spandidos-publications.comwjgnet.com

In vitro assays measuring ACSL activity in HeLa cell lysates treated with 2-fluoropalmitic acid (2-FPA) showed a dose-dependent decrease in the formation of fluorescent acyl-CoA, confirming its inhibitory effect. researchgate.net

Table 1: Inhibition of Total ACSL Activity by 2-Fluoropalmitic Acid (2-FPA) in HeLa Cell Lysates

Treatment Concentration Result
Control N/A Baseline ACSL Activity
2-FPA 200 µM Statistically significant reduction in ACSL activity
2-FPA 300 µM Further significant reduction in ACSL activity

Source: Data derived from figures in scientific research. researchgate.net

By competitively inhibiting ACSL enzymes, fluorohexadecanoic acid isomers effectively reduce the intracellular pool of fatty acyl-CoAs. nih.gov This "trapping" of fatty acids in their inactive form prevents their entry into subsequent metabolic pathways. researchgate.net The conversion of free fatty acids to their acyl-CoA derivatives is the first essential step for both major pathways of fatty acid metabolism: catabolic β-oxidation for energy production and anabolic pathways for the synthesis of complex lipids like triacylglycerols, phospholipids (B1166683), and signaling molecules. nih.govnih.gov

The reduction in fatty acyl-CoA availability directly curtails lipid biosynthesis. This disruption can impact the synthesis of cellular membranes and the formation of lipid droplets for energy storage. Furthermore, since fatty acyl-CoAs serve as substrates for the synthesis of lipid signaling molecules such as diacylglycerol and ceramide, inhibition of their formation can have wider implications for cellular function. nih.gov Studies using the ACSL inhibitor Triacsin C have shown that blocking ACSL activity can reverse the pro-apoptotic effects of saturated fatty acids, highlighting the crucial role of fatty acid activation in lipid-induced cellular stress. wjgnet.com

Isozyme-Specific Inhibition Profiles

Disruption of Central Carbon Metabolism

The toxicity of this compound is profoundly linked to its metabolic conversion into a potent inhibitor of the central metabolic engine of the cell, the tricarboxylic acid (TCA) cycle. This process, often termed "lethal synthesis," transforms the relatively inert fatty acid into a metabolic poison. nih.govrsc.org

Long-chain fatty acids are catabolized in the mitochondria through a process called β-oxidation, which sequentially cleaves two-carbon units from the fatty acyl-CoA molecule in the form of acetyl-CoA. libretexts.orgnih.gov When this compound undergoes β-oxidation, the process proceeds normally for three cycles. The fourth cycle releases fluoroacetyl-CoA.

This fluoroacetyl-CoA, mimicking acetyl-CoA, enters the TCA cycle by condensing with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase. rsc.orgacs.org This condensation produces (2R,3R)-fluorocitrate, a toxic analogue of citrate. acs.orgnih.gov The next enzyme in the cycle, aconitase, binds to fluorocitrate. However, instead of catalyzing the standard isomerization to isocitrate, the enzyme is irreversibly inhibited. nih.govrsc.orgacs.org Some research suggests that aconitase transforms fluorocitrate into 4-hydroxy-trans-aconitate, a potent inhibitor that remains tightly bound to the enzyme's active site. rsc.org This potent and specific inhibition of aconitase creates a metabolic blockade, bringing the TCA cycle to a halt. nih.gov A primary consequence is the massive accumulation of citrate within the cell, as its formation continues while its subsequent metabolism is blocked. acs.orgnih.gov

Table 2: Metabolic Transformation and Inhibition Pathway

Step Substrate(s) Enzyme Product(s) Consequence
1 This compound β-Oxidation Pathway Fluoroacetyl-CoA + Acetyl-CoA (multiple) Release of toxic precursor
2 Fluoroacetyl-CoA + Oxaloacetate Citrate Synthase (2R,3R)-Fluorocitrate Formation of toxic metabolite rsc.orgacs.org

The TCA cycle is the central hub of cellular respiration, responsible for generating the majority of the cell's reducing equivalents (NADH and FADH₂) from the oxidation of acetyl-CoA. nih.govibpc.fr These molecules, in turn, donate their electrons to the mitochondrial electron transport chain (ETC), driving the process of oxidative phosphorylation to produce adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govnih.gov

The aconitase blockade caused by fluorocitrate effectively starves the ETC of its necessary substrates, NADH and FADH₂. mdpi.com This leads to a severe impairment of mitochondrial respiration, characterized by a sharp decrease in oxygen consumption. mdpi.com Consequently, the rate of oxidative phosphorylation plummets, resulting in a drastic reduction in cellular ATP production. nih.govfrontiersin.org This cellular energy crisis disrupts numerous ATP-dependent processes, ultimately compromising cell viability. The respiratory control ratio (RCR), a measure of mitochondrial coupling and efficiency, is expected to decrease significantly under these conditions, reflecting a dysfunctional state. ifremer.fr

Inhibition of the Tricarboxylic Acid (TCA) Cycle via Fluoroacetate (B1212596) Metabolites (e.g., Aconitase Inhibition)

Modulation of Signal Transduction Cascades

Beyond direct metabolic disruption, this compound can influence cellular function by modulating signal transduction pathways. This can occur through the direct action of the fluorinated acid or indirectly via the perturbation of lipid metabolism.

The inhibition of ACSL enzymes alters the availability of fatty acyl-CoAs, which are not only metabolic intermediates but also precursors for important signaling molecules. nih.govscbt.com For example, a decrease in the acyl-CoA pool can impact the synthesis of diacylglycerol (a key activator of protein kinase C) and ceramides (B1148491) (involved in stress and apoptotic signaling). nih.gov Research on ACSL1 inhibition has demonstrated a direct consequence on a specific signaling pathway, showing that its suppression in macrophages downregulates the CD36-FABP4-p38-PPARδ signaling axis, which is involved in inflammatory responses. researchgate.net

Furthermore, studies on other fluorinated fatty acids provide insight into potential mechanisms. Perfluorinated fatty acids, for instance, have been shown in vitro to inhibit gap junctional intercellular communication in rat liver epithelial cells. researchgate.net This process is a critical form of direct cell-to-cell signaling, and its disruption can interfere with tissue homeostasis. researchgate.net While the precise mechanisms by which this compound may affect specific kinase cascades or receptor-mediated signaling are still under investigation, its ability to interfere with the fundamental currency of lipid metabolism suggests a broad potential to impact cellular communication networks. scbt.com

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK Phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, governing processes like cell growth, differentiation, and survival. esmed.orgcreativebiolabs.net A key component of this pathway is the Extracellular signal-regulated kinase (ERK), which, upon activation via phosphorylation, can regulate numerous downstream targets. esmed.orgmdpi.com

While direct studies on this compound's effect on this pathway are not extensively detailed, research on structurally similar compounds offers insight. For instance, the related compound 2-fluoropalmitic acid (2-FPA) has been shown to suppress the phosphorylation of ERK (p-ERK) in glioma cell lines. nii.ac.jp This inhibition of a key activation step in the MAPK/ERK cascade suggests that fluorinated fatty acids may modulate this pathway. nii.ac.jp The activation of ERK is a multi-step process often initiated by growth factors binding to their receptors, leading to the activation of a kinase cascade involving RAS, RAF, and MEK, which ultimately phosphorylates ERK. creativebiolabs.netfrontiersin.org The suppression of ERK phosphorylation by 2-FPA was observed to attenuate the invasive capabilities of glioma cells, a process linked to the MAPK pathway. nii.ac.jp

Influence on Other Intracellular Signaling Molecules and Pathways

Beyond the MAPK pathway, fatty acids and their derivatives are known to influence a variety of intracellular signaling events. wikipedia.orgfrontiersin.org One of the primary mechanisms for fatty acid activation within the cell is its conversion to a fatty acyl-CoA by acyl-CoA synthetase (ACSL) enzymes. mdpi.com This step is critical for fatty acids to be utilized in metabolic and signaling pathways. mdpi.com

Fluorinated fatty acids, such as 2-fluoropalmitic acid, are known to act as inhibitors of acyl-CoA synthetase. mdpi.commedchemexpress.com By competing with natural fatty acids, these molecules can disrupt processes that rely on the formation of fatty acyl-CoAs. mdpi.com The inhibition of ACSL can impact de novo lipid synthesis, which is controlled by transcription factors like sterol regulatory element binding proteins (SREBPs). mdpi.com The activity of SREBPs is, in turn, influenced by upstream signaling pathways such as the Akt/mTORC1 cascade. mdpi.com Therefore, by interfering with a fundamental enzymatic step like acyl-CoA synthesis, this compound could potentially influence a broad network of interconnected metabolic and signaling pathways.

Receptor-Mediated Activities and Ligand Binding Studies

The biological effects of fatty acids can also be mediated by direct interaction with cell surface and intracellular receptors. Ligand binding assays are critical tools used to measure these molecular interactions and quantify the binding affinity and specificity of compounds to their target receptors. bioduro.comnih.gov

Interactions with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane proteins that detect molecules outside the cell and activate internal signaling pathways, playing a key role in numerous physiological processes. wikipedia.orgfrontiersin.org Several GPCRs have been identified as receptors for free fatty acids. For example, GPR120, which exists in both a short and long isoform, is activated by fatty acids and can mediate effects on insulin (B600854) sensitization and hormone secretion through coupling with G proteins like Gαs, Gαi, and Gαq. mdpi.com

While free fatty acids are established ligands for certain GPCRs, specific ligand binding studies detailing the interaction between this compound and the GPCR family are not prominently available in the current body of research. The study of GPCR-ligand interactions is complex, often involving radioligand binding assays or fluorescence-based techniques to determine binding affinity and specificity. bioduro.comnih.gov

Nuclear Receptor Activation and Gene Regulation

Nuclear receptors are a class of proteins that act as transcription factors, directly binding to DNA to regulate the expression of specific genes in response to ligand binding. wikipedia.orgbosterbio.com This regulation is a key mechanism controlling development, homeostasis, and metabolism. wikipedia.org

Fatty acids and their derivatives are well-established ligands for a subgroup of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov In particular, PPARα is a key mediator of gene regulation by fatty acids, inducing the expression of genes involved in fatty acid oxidation. nih.gov Studies on various perfluoroalkylated substances (PFAS) have demonstrated their ability to activate human PPARα. nih.gov In a reporter gene assay, several PFAS compounds, including perfluorooctanoic acid (PFOA), were shown to be agonists for human PPARα. nih.gov This activation of nuclear receptors leads to a conformational change, recruitment of coactivator proteins, and subsequent up-regulation or down-regulation of target gene expression. wikipedia.orgwikipedia.org

Given that this compound is a fluorinated fatty acid, it is plausible that it could function as a ligand for nuclear receptors like PPARα, thereby influencing the transcription of genes involved in lipid metabolism. The interaction between a ligand and a nuclear receptor can lead to the regulation of complex gene networks. nih.gov

Table 1: Summary of Nuclear Receptors Tested with Perfluoroalkylated Substances (PFAS) in an In Vitro Reporter Gene Assay

Nuclear ReceptorActivation by Tested PFASReference
PPARα Yes (by most tested PFAS, e.g., PFOA, PFOS) nih.gov
PPARγ Weak activation by some PFAS (PMOH, PMPP) nih.gov
PPARδ Not affected nih.gov
CAR Not affected nih.gov
PXR Not affected nih.gov
FXR Not affected nih.gov
LXRα Not affected nih.gov
RXRα Not affected nih.gov
RARα Not affected nih.gov

This table summarizes findings from a study on various PFAS compounds, providing context for the potential nuclear receptor interactions of fluorinated fatty acids. nih.gov PMOH and PMPP are specific alternative PFAS compounds tested in the study.

Cellular and Tissue Level Biological Effects in Vitro Models

Impact on Cellular Bioenergetics and Mitochondrial Function

The primary role of fatty acids in cellular bioenergetics is to serve as substrates for mitochondrial β-oxidation, a process that generates acetyl-CoA to fuel the tricarboxylic acid (TCA) cycle and drive oxidative phosphorylation. mdpi.comnih.gov Studies involving ω-fluorinated fatty acids like 16-fluorohexadecanoic acid suggest it follows this general metabolic pathway.

Studies using radiolabeled 16-fluorohexadecanoic acid have shown that it is taken up by cells and enters the mitochondrial fatty acid oxidation (FAO) pathway. wisc.edu Its metabolism is sensitive to inhibitors of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, confirming its role as a substrate for this pathway. wisc.edu The process of β-oxidation intrinsically consumes oxygen.

The metabolic breakdown of even-chain fluorinated fatty acids like 16-fluorohexadecanoic acid proceeds via β-oxidation, ultimately yielding fluoroacetyl-CoA. taylorandfrancis.com This product can then be further metabolized by entering the citric acid cycle. taylorandfrancis.com This contrasts with odd-chain fluoro-fatty acids, which produce β-fluoropropionic acid, a compound that is subsequently de-fluorinated. taylorandfrancis.com The myocardial kinetics of 16-fluorohexadecanoic acid are similar to other long-chain fatty acids, although it has been observed to clear more rapidly than non-fluorinated palmitate. wisc.edunih.gov

While these metabolic studies strongly imply that 8-Fluorohexadecanoic acid participates in and influences mitochondrial respiration, direct quantitative assessments of its specific impact on oxygen consumption rates (OCR) or any resultant shift in glycolytic flux in in vitro cell models are not detailed in the available research.

The mitochondrial membrane potential (ΔΨm) is generated by the electron transport chain and is essential for ATP synthesis. nih.gov The oxidation of fatty acids is a major driver of this potential. While this compound is known to be a substrate for β-oxidation, no specific studies were found that directly measure its effect on the mitochondrial membrane potential in in vitro models.

Similarly, mitochondrial respiration is a primary endogenous source of reactive oxygen species (ROS). The metabolic processing of fatty acids can influence ROS production. However, the literature search yielded no specific data on whether this compound increases or decreases ROS production in any cell type in vitro.

Assessment of Oxygen Consumption Rates and Glycolytic Flux

Effects on Cell Proliferation, Differentiation, and Apoptosis Induction

There is a significant lack of specific data regarding the effects of this compound on fundamental cellular processes like proliferation and programmed cell death.

No research studies detailing the dose-dependent or time-dependent effects of this compound on the viability of any cell line in vitro were identified in the search results. Therefore, parameters such as IC₅₀ values are unknown. In one study investigating the effects of various acyl-CoA synthetase (ACSL) inhibitors, 2-fluoropalmitic acid (a different isomer) did not affect the growth of breast cancer cell lines, whereas another inhibitor, triacsin C, did. researchgate.net However, these findings cannot be directly extrapolated to this compound.

Consistent with the lack of viability data, no information is available on the effects of this compound on cell cycle progression. Furthermore, there are no studies investigating whether this compound can induce apoptosis or detailing its involvement with specific apoptotic pathways, such as the activation of initiator caspases like caspase-8 or caspase-9. nih.govnih.govmdpi.com

Immunomodulatory Activities on Primary and Immortalized Cell Lines

Regulation of Inflammatory Mediator Production

There is currently no specific in vitro data available from scientific literature detailing the effects of this compound on the production of inflammatory mediators such as cytokines and chemokines in either primary or immortalized cell lines. The immunomodulatory effects of fatty acids are diverse and depend on their specific structure, including chain length and degree of saturation. nih.govnih.govmdpi.com For instance, some fatty acids can modulate inflammatory responses by influencing signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes. mdpi.comfrontiersin.org However, the specific impact of this compound on these pathways and the subsequent production of inflammatory mediators has not been reported.

Impact on Immune Cell Activation and Function

Specific in vitro research on the impact of this compound on the activation and function of immune cells, such as T-cells and macrophages, is not currently available in the public domain. The activation, proliferation, and differentiation of immune cells are tightly linked to their metabolic state, with fatty acid metabolism playing a crucial role. nih.govfrontiersin.org Different fatty acids can have varied effects on immune cell functions like phagocytosis, antigen presentation, and the differentiation of T-cell subsets (e.g., Th1, Th2, Th17). frontiersin.orgfrontiersin.org Without dedicated studies, the specific immunomodulatory role of this compound remains unknown.

Advanced Analytical and Characterization Techniques in Research

Application of Advanced Mass Spectrometry for Metabolomics and Lipidomics

Mass spectrometry (MS) is a cornerstone of metabolomics and lipidomics, offering unparalleled sensitivity and the ability to identify and quantify a vast array of molecules. nih.govmdpi.com In the context of 8-fluorohexadecanoic acid, MS-based approaches are critical for tracing its incorporation into complex lipids and understanding its effect on lipid metabolism.

Lipidomics, a specialized branch of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. nih.govnih.gov Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), are frequently employed for lipid profiling. nih.govlcms.cz These methods allow for the separation of complex lipid mixtures prior to their introduction into the mass spectrometer, reducing ion suppression and enabling the identification of isomers. lcms.cz For fatty acids like this compound, derivatization is often performed to enhance their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Untargeted lipidomics aims to measure as many lipids as possible in a sample, providing a broad overview of the lipidome and generating semi-quantitative data on the relative abundance of different lipid species. nih.gov This approach is invaluable for identifying unexpected metabolic products of this compound and for observing global changes in the lipid profile of cells or tissues upon its introduction. Targeted analyses, on the other hand, focus on specific lipids or lipid classes, offering higher sensitivity and accurate quantification through the use of internal standards. masseycancercenter.org

| Imaging-Mass Spectrometry | Allows for the visualization of the spatial distribution of lipids within tissue sections. nih.gov | Can be used to map the localization of this compound and its metabolites within specific tissues or cellular structures. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F-NMR) for Structural Elucidation and Biomolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. mdpi.com For fluorinated compounds like this compound, ¹⁹F-NMR is particularly informative. numberanalytics.comjeolusa.com The ¹⁹F nucleus has a high sensitivity and a wide chemical shift range, making it an excellent probe for monitoring changes in the local electronic environment. numberanalytics.comjeolusa.com

The chemical shift of the fluorine atom in this compound is highly sensitive to its surroundings. dovepress.com This sensitivity allows researchers to study its interactions with biomolecules, such as proteins. beilstein-journals.orgnih.govnih.gov When this compound binds to a protein, the ¹⁹F chemical shift can change, providing information about the binding event and the nature of the binding site. nih.govnih.gov Furthermore, the absence of endogenous fluorine in most biological systems means that ¹⁹F-NMR spectra are free from background signals, allowing for the clear detection of the fluorinated probe even in complex biological mixtures. beilstein-journals.orgnih.gov

In addition to ¹⁹F-NMR, high-resolution ¹H-NMR and ¹³C-NMR are also employed for the structural characterization of this compound and its metabolites. mdpi.com ¹H-NMR provides information about the different proton environments in the molecule, while ¹³C-NMR reveals details about the carbon skeleton. mdpi.comibalchemy.comsavemyexams.com The coupling patterns observed in high-resolution spectra can provide valuable information about the connectivity of atoms within the molecule. libretexts.org

Table 2: NMR Spectroscopy in the Study of this compound

NMR Technique Information Gained Relevance to this compound
¹⁹F-NMR Direct observation of the fluorine atom. Sensitive to the local chemical environment. numberanalytics.comjeolusa.com Used to probe interactions with proteins and other biomolecules, and to track the metabolic fate of the fluorinated fatty acid. beilstein-journals.orgnih.govnih.govnih.gov
¹H-NMR Provides information on the number and type of hydrogen atoms in the molecule. ibalchemy.comsavemyexams.com Used for structural confirmation of this compound and its metabolic products. mdpi.com
¹³C-NMR Provides information on the carbon backbone of the molecule. mdpi.com Complements ¹H-NMR for complete structural elucidation. mdpi.com

| 2D NMR (e.g., COSY, HSQC) | Reveals correlations between different nuclei, aiding in complex structure determination. | Essential for unambiguously assigning all the NMR signals and determining the precise structure of novel metabolites of this compound. |

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose. researchgate.netjasco-global.com

In the analysis of fatty acids, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of fatty acids based on their hydrophobicity. sielc.com For instance, HPLC can be used to separate this compound from other saturated and unsaturated fatty acids. researchgate.net The separated compounds can be detected using various detectors, such as UV detectors (if the fatty acids are derivatized with a UV-absorbing tag) or refractive index detectors. jasco-global.com

The purity of a synthesized batch of this compound can be readily determined by HPLC. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, which could then be isolated and identified using techniques like mass spectrometry. HPLC is also crucial for purifying the compound after its synthesis, ensuring that researchers are working with a well-characterized and pure starting material. nii.ac.jp

Table 3: Chromatographic Separation of Fatty Acids

Chromatographic Mode Stationary Phase Mobile Phase Separation Principle
Reversed-Phase HPLC Nonpolar (e.g., C18) Polar (e.g., acetonitrile/water) jasco-global.com Separation based on hydrophobicity. sielc.com
Normal-Phase HPLC Polar (e.g., silica) Nonpolar (e.g., hexane/ethyl acetate) Separation based on polarity.
Ion-Exchange Chromatography Charged stationary phase Buffered mobile phase Separation based on charge.

| Gas Chromatography (GC) | Liquid or solid coated on a solid support in a column | Inert gas | Separation based on volatility and interaction with the stationary phase. |

Imaging Modalities for Cellular and Subcellular Localization

Visualizing the distribution of this compound within cells and tissues is key to understanding its biological function and mechanism of action. Various imaging modalities are employed for this purpose, often relying on the attachment of a fluorescent reporter to the fatty acid.

Confocal microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled molecules within cells. nih.gov By tagging this compound with a fluorescent dye like BODIPY, its uptake and accumulation in cellular compartments, such as lipid droplets, can be monitored in real-time in living cells. nih.govmdpi.com This allows for the study of the dynamics of fatty acid metabolism and storage. nanolive.com

Stimulated Raman Scattering (SRS) microscopy is an emerging label-free imaging technique that can provide chemical contrast based on the vibrational properties of molecules. frontiersin.orgmdpi.com While not yet specifically reported for this compound, SRS has the potential to visualize the distribution of lipids within cells without the need for fluorescent labels, which could potentially alter the behavior of the fatty acid. frontiersin.org

Radioisotopic labeling, for example with ¹⁸F, allows for the use of Positron Emission Tomography (PET) to visualize the distribution of the fatty acid in whole organisms. nih.gov This technique provides valuable information on the biodistribution and tissue-specific uptake of this compound. nih.gov

Table 4: Imaging Techniques for Cellular Localization

Imaging Modality Principle Application for this compound
Confocal Fluorescence Microscopy Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of a fluorescently labeled sample. nih.gov To visualize the uptake and subcellular localization of fluorescently-tagged this compound in organelles like lipid droplets and the endoplasmic reticulum. nih.govmdpi.comneb.com
Stimulated Raman Scattering (SRS) Microscopy A label-free technique that provides chemical contrast based on vibrational spectroscopy. frontiersin.orgmdpi.com Potentially to image the distribution of this compound based on the C-F bond vibration, avoiding the use of bulky fluorescent tags. frontiersin.org
Positron Emission Tomography (PET) A nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer). nih.gov To track the in vivo biodistribution of ¹⁸F-labeled this compound in animal models. nih.gov

| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to create an image of the sample, providing very high-resolution images of cellular ultrastructure. | Can be used in conjunction with other methods to identify the specific subcellular structures where this compound accumulates. |

Interdisciplinary Research Perspectives and Future Directions

Development of 8-Fluorohexadecanoic Acid as a Mechanistic Probe in Lipidomics Research

Lipidomics aims to comprehensively identify and quantify the vast array of lipid species in a biological system to understand their role in health and disease. nih.govrsc.org A significant challenge in this field is tracking the metabolic fate and dynamic interactions of specific fatty acids in complex cellular environments. nih.gov Fluorinated fatty acids, including this compound, are emerging as valuable mechanistic probes to address this challenge.

The introduction of a fluorine atom provides a unique spectroscopic handle. Unlike the ubiquitous hydrogen atoms in native lipids, fluorine-19 (¹⁹F) is 100% naturally abundant and has a spin of ½, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ucd.ie This allows for the sensitive and selective detection of the fluorinated probe and its metabolites within cells, tissues, or biofluids without the background noise that affects proton (¹H) NMR. ucd.ie Furthermore, the use of the radioactive isotope fluorine-18 (B77423) (¹⁸F) allows for Positron Emission Tomography (PET) imaging, enabling non-invasive, real-time visualization of fatty acid uptake and metabolism in vivo. taylorandfrancis.com

Research using ¹⁸F-labeled fatty acid analogs has provided insights into myocardial metabolism. For instance, studies with compounds like 16-fluorohexadecanoic acid have shown that the metabolic pathway depends on the position of the fluorine atom and the parity of the carbon chain. taylorandfrancis.com Even-numbered fluorinated fatty acids are metabolized via β-oxidation to produce fluoroacetic acid, which can then enter the citric acid cycle. taylorandfrancis.com In contrast, odd-numbered chains yield fluoropropionic acid, which is often defluorinated, releasing free fluoride (B91410) ions. taylorandfrancis.com This differential metabolism, summarized in the table below, highlights the utility of such probes in dissecting metabolic pathways.

Fluorinated Fatty Acid ProbeCarbon Chain ParityPrimary β-Oxidation ProductSubsequent Metabolic FatePrimary Application/Finding
16-Fluorohexadecanoic acidEven[¹⁸F]Fluoroacetic acidEnters citric acid cycleMyocardial metabolism studies taylorandfrancis.com
17-Fluoroheptadecanoic acidOddβ-[¹⁸F]Fluoroproprionic acidUndergoes dehydrofluorination, releasing F⁻Myocardial metabolism studies taylorandfrancis.com
trans-9-¹⁸F-Fluoro-3,4-methyleneheptadecanoic acidOdd (Modified)Metabolically trappedPartial metabolism before trappingMyocardial PET imaging with reduced defluorination

The development of this compound as a probe would build on this foundation. Its specific fluorine position at C-8 could provide unique insights into the enzymatic processing within the fatty acid oxidation spiral. By using techniques like ¹⁹F-NMR and mass spectrometry, researchers can trace its incorporation into complex lipids (e.g., phospholipids (B1166683), triglycerides), identify novel metabolites, and quantify the kinetics of these processes, thereby offering a clearer picture of lipid dynamics in response to physiological or pathological stimuli. nih.govacs.org

Investigation of Potential Roles in Modulating Microbiome Metabolism

The gut microbiome plays a crucial role in host health, partly by metabolizing dietary components that are indigestible by the host, such as complex polysaccharides. frontiersin.org This microbial fermentation produces a range of bioactive molecules, most notably short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which influence host physiology, including immune function and gut-brain communication. frontiersin.org The intestinal microbiome is also deeply involved in lipid metabolism, regulating the digestion, absorption, and transformation of dietary lipids. nih.govnih.gov

The introduction of an organofluorine compound like this compound into this complex ecosystem presents an intriguing area for future research. Microorganisms are known to possess a wide array of enzymes capable of transforming fluorinated compounds. ucd.ienih.gov These microbial biotransformations can lead to a variety of outcomes, from the generation of environmentally concerning toxic metabolites to the synthesis of valuable, difficult-to-produce chemicals. nih.gov

Future research could explore several key questions regarding the interaction between this compound and the gut microbiota:

Biotransformation and Defluorination: Can gut microbes metabolize this compound? Investigating the culture supernatants of gut bacteria fed with this compound using ¹⁹F-NMR and mass spectrometry could identify novel fluorinated metabolites or evidence of C-F bond cleavage. ucd.ie

Impact on Microbiome Composition: Does the presence of this compound alter the relative abundance of key microbial phyla, such as Bacteroidetes and Firmicutes, which are known to be associated with lipid metabolism? mdpi.com

Modulation of Host-Relevant Metabolites: Could this compound or its microbial metabolites influence the production of SCFAs or the transformation of bile acids? These changes could have downstream effects on host signaling pathways. nih.gov

Understanding these interactions is crucial. It could reveal new pathways for organofluorine metabolism and provide insights into how synthetic dietary components might influence the delicate balance of the gut microbiome and its impact on host lipid metabolism.

Integration of Computational Chemistry and Molecular Dynamics Simulations in Fluorinated Fatty Acid Research

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that can be difficult to obtain through experiments alone. researchgate.net For fluorinated fatty acids like this compound, methods such as quantum mechanics (QM) and molecular dynamics (MD) simulations are invaluable for understanding their unique properties and biological interactions.

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), can be used to calculate the fundamental electronic properties of fluorinated molecules. frontiersin.org This includes determining bond strengths, charge distributions, and reactivity parameters. Such calculations help explain the high stability of the C-F bond and can predict how the fluorine substituent alters the acidity (pKa) and electrochemical properties of the fatty acid compared to its non-fluorinated counterpart. wikipedia.orgtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, allowing researchers to study the dynamic behavior of fluorinated fatty acids in biologically relevant environments. researchgate.net Key applications include:

Membrane Interactions: Simulating how this compound incorporates into and affects the properties of lipid bilayers. The rigid, helical conformation often adopted by fluorinated chains can influence membrane fluidity, thickness, and packing. ulisboa.pt

Protein-Ligand Interactions: Docking and MD simulations can predict how this compound binds to the active sites of enzymes involved in lipid metabolism (e.g., acyl-CoA synthetases, carnitine palmitoyltransferases). These studies can reveal the specific atomic interactions that govern binding affinity and substrate specificity. mdpi.com

Enzyme Mechanisms: Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model enzymatic reactions involving C-F bonds. frontiersin.org This approach treats the reactive center of the enzyme-substrate complex with high-level QM accuracy while the surrounding protein and solvent are modeled with computationally less expensive MM force fields, providing detailed insight into reaction barriers and transition states. researchgate.netfrontiersin.org

Computational MethodPrimary Application in Fluorinated Fatty Acid ResearchExample Insights
Quantum Mechanics (QM/DFT)Calculation of electronic structure, reactivity, and spectroscopic properties.Predicts C-F bond strength, pKa values, and NMR chemical shifts. frontiersin.orgtandfonline.comacs.org
Molecular Dynamics (MD)Simulation of dynamic behavior in complex systems (e.g., membranes, proteins).Reveals conformational preferences and interactions with lipid bilayers or enzyme active sites. ulisboa.ptmdpi.com
QM/MMModeling of enzymatic reaction mechanisms involving C-F bond formation or cleavage.Elucidates reaction pathways and energy barriers for enzymes like fluorinases or dehalogenases. researchgate.netfrontiersin.org
Molecular DockingPredicting the binding orientation and affinity of a ligand to a protein.Identifies potential binding modes of fluorinated fatty acids to metabolic enzymes.

The integration of these computational approaches with experimental data provides a synergistic framework for advancing fluorinated fatty acid research, guiding the design of new molecular probes and predicting their biological behavior. researchgate.net

Exploration of Natural Biosynthesis Pathways of Fluorinated Fatty Acids and Fluorinase Enzyme Engineering

Despite the abundance of fluorine in the Earth's crust, naturally occurring organofluorine compounds are exceedingly rare. ipp.ptnih.gov To date, only a handful of fluorinated natural products have been identified, primarily from plants and bacteria. nih.gov The biosynthesis of these compounds, including ω-fluoro fatty acids, originates from fluoroacetate (B1212596). wikipedia.orgrsc.org The soil bacterium Streptomyces cattleya is a key organism in this field, as it naturally produces fluoroacetate and fluorothreonine. ucd.ieipp.pt It is understood that fluoroacetate is activated to fluoroacetyl-CoA, which then serves as a starter unit for the conventional fatty acid synthase (FAS) machinery, leading to the production of long-chain ω-fluorinated fatty acids like 16-fluorohexadecanoic acid. rsc.org

The central discovery in biological fluorination was the identification of the fluorinase enzyme (FlA), which catalyzes the formation of a C-F bond—a reaction that is chemically challenging. nih.govnih.gov The fluorinase performs a nucleophilic substitution (Sₙ2) reaction, transferring a fluoride ion to the C5' position of S-adenosyl-L-methionine (SAM), the universal methyl donor, to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govresearchgate.net

The discovery of the fluorinase has opened the door to the biotechnological production of fluorinated compounds through enzyme engineering. ipp.pt This represents a "green" alternative to harsh chemical fluorination methods. acs.org Research in this area is focused on several key goals:

Improving Catalytic Efficiency: Natural fluorinases have relatively low turnover rates, which hampers their industrial application. muni.cz Researchers are using techniques like directed evolution and rational design to create more efficient enzyme variants. rsc.org

Altering Substrate Specificity: The wild-type fluorinase is highly specific for SAM. Engineering efforts aim to broaden its substrate scope to allow for the fluorination of other molecules, creating novel fluorinated building blocks.

Engineering New Pathways: By introducing the fluorinase gene into host organisms like E. coli or Pseudomonas putida, researchers can establish in vivo production of fluorometabolites. researchgate.netacs.org Further engineering, for instance by combining fluorinases with other enzymes like polyketide synthases (PKS), could enable the biosynthesis of complex, site-specifically fluorinated natural products. biorxiv.org

Recent breakthroughs include the rational engineering of the fluorinase's oligomeric state from a hexamer to an active trimer and the identification of key residues that control the enzyme's preference for fluoride over other halides, significantly enhancing its specificity. nih.govrsc.org

Enzyme/SystemEngineering GoalKey Finding/OutcomeReference
Fluorinase (FlA)Improve catalytic efficiencyDirected evolution improved fluorination efficiency with a non-native substrate. rsc.org
Fluorinase (FlA)Understand oligomerizationAn engineered trimeric variant retained catalytic activity, indicating the hexamer is not essential for catalysis but affects substrate affinity. nih.govresearchgate.net
Fluorinase (FlA)Enhance halide specificityMutations at the SAM-binding site and a newly identified "ion-egress" pathway increased specificity for fluoride over chloride by over 200-fold. rsc.org
Archaeal FluorinaseDiscover novel fluorinasesIn silico mining identified an archaeal fluorinase with the fastest SN2 fluorination rate reported, enhancing in vivo 5'-FDA production. acs.orgmuni.cz
Polyketide Synthase (PKS)Create fluorinated polyketidesA hybrid PKS-FAS system successfully incorporated a fluorinated extender unit to produce a fluorinated macrolactone. biorxiv.org

These advancements pave the way for the custom biosynthesis of a wide range of organofluorines, potentially including specifically designed fatty acids like this compound, for diverse applications in science and medicine.

Q & A

Q. How can researchers design assays to assess the compound’s impact on fatty acid β-oxidation pathways?

  • Methodological Answer : Use 13^{13}C-labeled this compound in hepatocyte cultures, followed by GC-MS analysis of 13^{13}CO2_2 production. Compare kinetic parameters (e.g., Vmax_{max}) with natural substrates. Inhibitor studies (e.g., etomoxir for CPT1A) can identify pathway-specific effects .

Q. What advanced analytical approaches are required to detect trace levels of this compound in environmental matrices?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions (e.g., m/z 290 → 245). Quantify via isotope dilution with 13^{13}C-labeled internal standards to correct for matrix effects .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC50_{50} values with 95% confidence intervals. For non-monotonic responses, use benchmark dose (BMD) modeling. Transparency in raw data deposition (e.g., Figshare, Zenodo) is critical .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent purity) using design of experiments (DoE) approaches. Implement quality control via inline FTIR to monitor reaction progress. Document deviations in supplementary materials for peer review .

Regulatory & Safety Considerations

Q. How does this compound’s regulatory status under REACH influence research design?

  • Methodological Answer : Consult ECHA’s Substance of Very High Concern (SVHC) dossiers for analogous PFAS (e.g., PFDA) to anticipate testing requirements. Preemptive persistence studies (e.g., OECD 307 soil degradation) and read-across toxicity assessments may expedite compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.